2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine
Overview
Description
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with piperazine under controlled conditions. The reaction often requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), halogenated derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of anxiolytic and antipsychotic drugs.
Industry: Utilized in the production of pharmaceutical intermediates and reference standards.
Mechanism of Action
The mechanism of action of 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. This modulation can result in therapeutic effects, such as anxiolytic or antipsychotic activity.
Comparison with Similar Compounds
Similar Compounds
Buspirone: A well-known anxiolytic that shares structural similarities with 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine.
Tandospirone: Another anxiolytic with a similar piperazine-pyrimidine structure.
Pipamperone: An antipsychotic that also features a piperazine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple piperazine rings. This structure may confer distinct pharmacological properties, making it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1(9-25-11-15-27(16-12-25)19-21-5-3-6-22-19)2-10-26-13-17-28(18-14-26)20-23-7-4-8-24-20/h3-8H,1-2,9-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKBYFPRGPOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192795 | |
Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257877-45-5 | |
Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257877-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(4-(pyrimidin-2-yl)piperazin-1-yl)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL)BUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFL4F0BM3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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